2-Hydrazinobenzoic acid hydrochloride
Overview
Description
2-Hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8N2O2·HCl. It is a phenyl hydrazine derivative and is commonly used in scientific research and laboratory experiments. This compound is known for its white crystalline powder form and its solubility in water .
Scientific Research Applications
2-Hydrazinobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and in the preparation of heterocyclic compounds such as pyridines, quinolines, and indoles.
Biology: It is employed in proteomics research as a phenyl hydrazine compound.
Medicine: It has been used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is utilized in the production of various chemicals and as a reference standard in analytical method development and validation
Mechanism of Action
Target of Action
2-Hydrazinobenzoic acid hydrochloride is a phenyl hydrazine compound
Mode of Action
It’s known that the compound acts as a proton acceptor, participating in a range of acid-base reactions . When exposed to an acid, the hydrochloride portion of the molecule undergoes protonation, leading to the formation of the hydrochloride anion. This anion can then interact with a base, resulting in the creation of the corresponding salt .
Biochemical Pathways
Given its chemical structure and properties, it may be involved in various biochemical reactions and pathways, particularly those involving acid-base reactions .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption and distribution in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The actions of 2-Hydrazinobenzoic acid hydrochloride involve its role as a proton acceptor, participating in a range of acid-base reactions . When exposed to an acid, the hydrochloride portion of the molecule undergoes protonation, leading to the formation of the hydrochloride anion . Subsequently, this anion interacts with a base, resulting in the creation of the corresponding salt . Conversely, in the presence of a base, the hydrochloride portion of the molecule undergoes deprotonation, leading to the formation of the hydrochloride cation . This cation, in turn, reacts with an acid, generating the corresponding salt .
Cellular Effects
Currently, there is limited information available on the specific cellular effects of this compound. It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under normal conditions . It should be noted that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .
Preparation Methods
The preparation of 2-Hydrazinobenzoic acid hydrochloride typically involves several steps:
Diazotization: The process begins with 2-aminobenzoic acid, which undergoes diazotization to form benzene diazonium chloride.
Reduction: The benzene diazonium chloride is then reduced using a reducing agent such as sodium metabisulfite under controlled conditions (temperature15-25°C, pH7-9).
Hydrolysis: The reduction product is hydrolyzed in the presence of hydrochloric acid to yield this compound.
Chemical Reactions Analysis
2-Hydrazinobenzoic acid hydrochloride undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions to form different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions include substituted benzoic acids and hydrazine derivatives .
Comparison with Similar Compounds
2-Hydrazinobenzoic acid hydrochloride can be compared with other similar compounds such as:
4-Hydrazinobenzoic acid hydrochloride: Similar in structure but differs in the position of the hydrazine group.
2-Hydrazinylbenzoic acid: Lacks the hydrochloride component, which affects its solubility and reactivity.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, affecting their chemical properties and applications
This compound stands out due to its unique combination of hydrazine and carboxylic acid functionalities, making it a versatile reagent in organic synthesis and research applications.
Properties
IUPAC Name |
2-hydrazinylbenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNNOFKURIXXRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068744 | |
Record name | Benzoic acid, 2-hydrazino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52356-01-1 | |
Record name | 2-Carboxyphenylhydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52356-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052356011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-hydrazino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-carboxyphenylhydrazinium(1+) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 2-Hydrazinobenzoic acid hydrochloride highlighted in the research?
A1: The research demonstrates that this compound serves as a crucial starting material in synthesizing substituted triazoloquinazolines. Specifically, it reacts with dimethyl-N-cyanodithiocarbonate, leading to the formation of 2-methylthio-[1,2,4]triazolo[1,5-a]quinazolin-5-one [, ]. This intermediate can be further modified to create diverse triazoloquinazoline derivatives.
Q2: How is the structure of the synthesized triazoloquinazolines confirmed?
A2: The structures of the synthesized triazoloquinazoline derivatives, specifically 4-allyl-2-methylthio-[1,2,4]triazolo[1,5-a]quinazolin-5-one (1) and 5-ethylthio-2-methylthio-[1,2,4]triazolo[1,5-a]quinazoline (2), were confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction [, ]. This multi-faceted approach provides robust evidence for the structural assignments.
Q3: What computational chemistry methods were employed to study the triazoloquinazolines?
A3: Density Functional Theory (DFT) calculations were performed on the synthesized triazoloquinazolines (1 and 2) [, ]. These calculations provided insights into various molecular properties, including:
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